molecular formula C19H31N7O B6916507 N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6916507
M. Wt: 373.5 g/mol
InChI Key: RTKGEILPFZPYME-UHFFFAOYSA-N
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Description

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidinyl-piperazine moiety linked to an octahydropyrido[1,2-a]pyrazine core. The presence of these functional groups suggests potential biological activity, making it a candidate for various therapeutic applications.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O/c27-19(26-15-14-24-8-2-1-4-17(24)16-26)22-7-9-23-10-12-25(13-11-23)18-20-5-3-6-21-18/h3,5-6,17H,1-2,4,7-16H2,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKGEILPFZPYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCN(CC2C1)C(=O)NCCN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidinyl-Piperazine Intermediate: This step involves the reaction of pyrimidine with piperazine under controlled conditions to form the pyrimidinyl-piperazine intermediate.

    Coupling with Octahydropyrido[1,2-a]pyrazine: The intermediate is then coupled with an octahydropyrido[1,2-a]pyrazine derivative through a nucleophilic substitution reaction.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The pyrimidinyl-piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound may also inhibit certain enzymes, leading to therapeutic effects in conditions like tuberculosis and other infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide: Shares the pyrimidinyl-piperazine moiety but has an adamantane core.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a similar piperazine linkage but with a pyrido[1,2-a]pyrimidine core.

Uniqueness

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide is unique due to its combination of a pyrimidinyl-piperazine moiety with an octahydropyrido[1,2-a]pyrazine core, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

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